Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate
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Overview
Description
Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate is a fluorinated compound with a molecular weight of 241.23 g/mol. This compound is known for its high purity and unique blend of reactivity and selectivity, making it valuable in various fields such as pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate typically involves the reaction of 6-cyclopropyl-2-(difluoromethyl)nicotinic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain the high purity required for its applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted nicotinates.
Scientific Research Applications
Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .
Comparison with Similar Compounds
Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.
Chromium nicotinate: Used to treat chromium deficiencies and associated symptoms.
Uniqueness: Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate stands out due to its unique combination of a cyclopropyl group and difluoromethyl group, which imparts distinct reactivity and selectivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high specificity .
Properties
Molecular Formula |
C12H13F2NO2 |
---|---|
Molecular Weight |
241.23 g/mol |
IUPAC Name |
ethyl 6-cyclopropyl-2-(difluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H13F2NO2/c1-2-17-12(16)8-5-6-9(7-3-4-7)15-10(8)11(13)14/h5-7,11H,2-4H2,1H3 |
InChI Key |
ZDUYWNJUVYVKIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2CC2)C(F)F |
Origin of Product |
United States |
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